2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine
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Overview
Description
2-{5-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, an isoxazole ring, and a thienopyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multiple steps, including the formation of the benzodioxole and isoxazole rings, followed by their integration into the thienopyridine framework. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific moieties within the compound.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms or other functional groups into the molecule.
Scientific Research Applications
2-{5-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-{5-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: Shares the benzodioxole moiety but differs in the rest of the structure.
3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Another compound with a benzodioxole ring but with different functional groups.
Uniqueness
The uniqueness of 2-{5-[(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE lies in its combination of structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N3O5S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C22H23N3O5S/c1-10-5-11(2)24-22-16(10)17(23)21(31-22)14-8-13(30-25-14)6-12-7-15(26-3)19-20(18(12)27-4)29-9-28-19/h5,7,13H,6,8-9,23H2,1-4H3 |
InChI Key |
SPXBHZMRXQYNLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NOC(C3)CC4=CC(=C5C(=C4OC)OCO5)OC)N)C |
Origin of Product |
United States |
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